![molecular formula C11H11NO3S B1434465 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955547-07-5](/img/structure/B1434465.png)
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Scientific Research Applications
Drug Discovery and Development
Isoxazole rings, such as those found in 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid , are prevalent in many commercially available drugs . The compound’s structure allows for interaction with various biological targets, making it valuable for developing new medications. Its potential for creating diverse chemical spaces is crucial for identifying novel therapeutic agents.
Biological Studies
The compound can be used in structure-activity relationship (SAR) studies to understand how its structural changes can affect biological activity . This is particularly useful in the design of molecules that can modulate protein-protein interactions, which are key targets in many diseases.
Synthetic Chemistry
Researchers utilize 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid in metal-free synthetic routes for isoxazole synthesis . This approach is significant due to its eco-friendliness and the avoidance of metal catalysts, which can be costly and toxic.
Analytical Chemistry
The compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC to determine its purity, structure, and other chemical properties . This is essential for quality control and ensuring the compound’s suitability for research purposes.
Nanotechnology
In the field of nanocatalysis, isoxazole compounds are explored for their potential to act as catalysts at the nanoscale . This could lead to advancements in the production of nanomaterials and their applications in various industries.
Anticancer Research
Given its role in drug design, this compound could be part of the synthesis of new anticancer agents. Its ability to be incorporated into diverse molecular frameworks makes it a candidate for creating drugs targeting cancer cells .
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and metal-free synthetic routes .
Mechanism of Action
Target of Action
These drugs bind to biological targets based on their chemical diversity .
Mode of Action
It is known that the isoxazole moiety in drugs can interact with biological targets, leading to various therapeutic effects .
Biochemical Pathways
Isoxazole-containing drugs are known to influence various biochemical pathways due to their diverse chemical structures .
Result of Action
Drugs containing the isoxazole moiety are known to have significant biological effects .
properties
IUPAC Name |
5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMAVUHQOHSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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